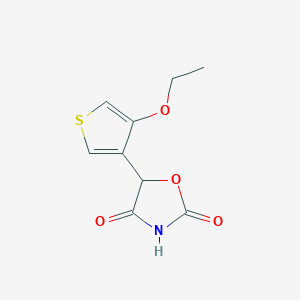
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C12H12O7 It is a derivative of benzene tricarboxylate, where three carboxyl groups are esterified with methyl groups, and one hydroxyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate can be synthesized through a multi-step process. One common method involves the esterification of trimellitic acid (benzene-1,2,4-tricarboxylic acid) with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of trimethyl 6-oxo-benzene-1,2,4-tricarboxylate.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of trimethyl 6-alkoxybenzene-1,2,4-tricarboxylate or trimethyl 6-acetoxybenzene-1,2,4-tricarboxylate.
Aplicaciones Científicas De Investigación
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but lacks the hydroxyl group, resulting in different reactivity and applications.
Trimethyl 4,6-dicyano-5-hydroxybenzene-1,2,3-tricarboxylate: Contains additional cyano groups, leading to different chemical properties and uses.
Trimellitic acid: The parent compound with carboxylic acid groups instead of ester groups, used in different industrial applications.
Uniqueness
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate is unique due to the presence of both ester and hydroxyl groups, providing a versatile platform for chemical modifications and applications in various fields.
Propiedades
Número CAS |
81632-45-3 |
|---|---|
Fórmula molecular |
C12H12O7 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C12H12O7/c1-17-10(14)6-4-7(11(15)18-2)9(8(13)5-6)12(16)19-3/h4-5,13H,1-3H3 |
Clave InChI |
DJFAHXNZLJTDOA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)O)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


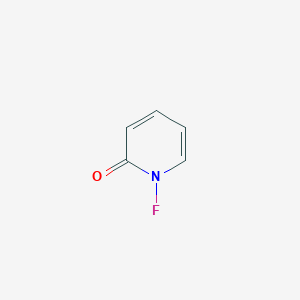

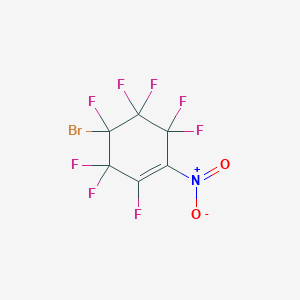
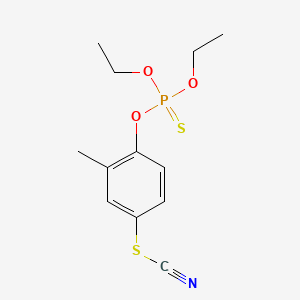
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)


silane](/img/structure/B14427335.png)
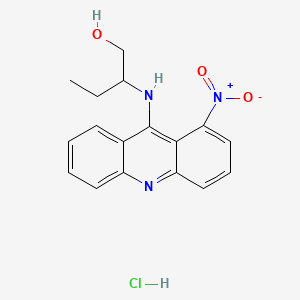


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
